Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl-
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Overview
Description
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- is a complex organic compound belonging to the diazocine family. This compound features a unique structure characterized by two benzene rings fused with a diazocine ring, which is further substituted with an ethyl group. The compound’s intricate structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- typically involves a multi-step process. One common method includes the condensation of isatoic anhydrides with 2-aminobenzoic acids, followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the diazocine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted diazocine derivatives, quinones, and hydroquinones. These products can further undergo additional chemical modifications to yield a wide range of compounds with diverse properties.
Scientific Research Applications
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism by which Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)(1,5)diazocine: Another member of the diazocine family with a different ring fusion pattern.
Dibenzo(b,e)azepine: A structurally related compound with a seven-membered ring.
Dibenzo(b,f)imidazo(1,2-d)(1,4)diazepine: A compound with an imidazo ring fused to the diazocine structure.
Uniqueness
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- stands out due to its specific substitution pattern and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
53325-55-6 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
9-ethyl-9,10-diazatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-8,11-dione |
InChI |
InChI=1S/C16H14N2O2/c1-2-18-16(20)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15(19)17-18/h3-10H,2H2,1H3,(H,17,19) |
InChI Key |
VKCNNONVPTVBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N1 |
Origin of Product |
United States |
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